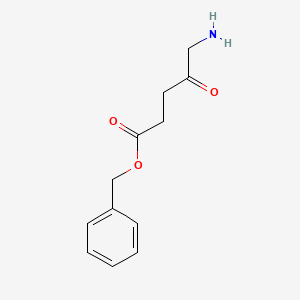

Benzyl 5-amino-4-oxopentanoate

Description

Contextualizing Benzyl (B1604629) 5-amino-4-oxopentanoate (B1257902) within Amino Acid Chemistry

Benzyl 5-amino-4-oxopentanoate is a synthetic derivative of 5-aminolevulinic acid, which is the first compound in the biosynthetic pathway of porphyrins, like heme. wikipedia.org Chemically, it is the benzyl ester of ALA. cymitquimica.com Its structure features a five-carbon backbone with a ketone at the C4 position and an amino group at the C5 position. The defining feature is the benzyl ester group, which serves as a protecting group for the carboxylic acid. This protection prevents the carboxyl group from reacting during synthetic procedures and increases the molecule's lipophilicity, or its ability to dissolve in fats, oils, and non-polar solvents. acs.org This enhanced lipophilicity, compared to the more hydrophilic ALA, can improve its ability to pass through cell membranes, a crucial factor in cellular studies. acs.orgmdpi.com The hydrochloride salt form of the compound is often used to improve solubility in laboratory work. chemimpex.com

Table 1: Physicochemical Properties of ALA and Its Derivatives

| Property | 5-Aminolevulinic acid hydrochloride | This compound hydrochloride |

|---|---|---|

| Molecular Formula | C₅H₁₀ClNO₃ | C₁₂H₁₆ClNO₃ scbt.com |

| Molar Mass | 167.59 g/mol | 257.71 g/mol scbt.com |

| Form | Solid | Powder cymitquimica.com |

Historical Trajectory of Related Compounds in Synthetic and Biochemical Endeavors

The study of ALA derivatives is built upon the foundational discoveries of ALA's role as a precursor in the heme synthesis pathway. wikipedia.org Early research recognized that ALA's therapeutic and research potential was limited by certain inherent properties, such as its chemical instability and low lipophilicity, which hindered its penetration into tissues. nih.govscispace.com This led to the development of ALA derivatives designed to overcome these limitations. nih.gov

The synthesis of ester derivatives was a significant step forward. By converting the hydrophilic carboxylic acid group into an ester, researchers could create more lipophilic prodrugs. scispace.comresearchgate.net These prodrugs can more easily cross cell membranes, where they are then converted back into ALA by intracellular enzymes called esterases. scispace.com The development of various alkyl esters, such as methyl and hexyl esters, demonstrated the success of this approach, with some gaining regulatory approval for clinical use. nih.govmdpi.com The creation of this compound follows this established principle, utilizing the benzyl group, a common and effective protecting group in organic synthesis, to modify the parent ALA molecule for enhanced performance in research applications. chemimpex.commdpi.com

Contemporary Significance in Specialized Chemical and Biological Domains

This compound holds considerable importance in modern chemical and biological research, primarily in two areas: photodynamic therapy and synthetic chemistry.

Photodynamic Therapy (PDT) Research: PDT is a technique that uses a photosensitizer, light, and oxygen to generate reactive oxygen species (ROS) that can destroy targeted cells. mdpi.com ALA is not a photosensitizer itself but a prodrug that is metabolized within cells into the potent photosensitizer Protoporphyrin IX (PpIX). mdpi.commdpi.com A significant challenge in ALA-based PDT is the inefficient uptake of hydrophilic ALA by cells. acs.org Lipophilic derivatives like this compound are designed to improve delivery. acs.orgucl.ac.uk Studies have shown that ester derivatives of ALA can lead to higher intracellular accumulation of PpIX compared to ALA alone, which correlates with enhanced phototoxicity when exposed to light. acs.orgscispace.comucl.ac.uk This makes ALA esters valuable tools for investigating and optimizing PDT in various cancer cell lines. acs.orgucl.ac.uk

Synthetic Chemistry: Beyond its biochemical applications, this compound is a versatile intermediate in organic synthesis. chemimpex.com Its structure, containing both a ketone and a protected amine, makes it a useful building block for creating more complex molecules, particularly nitrogen-containing heterocyclic compounds like pyrroles and porphyrins. chemimpex.com These resulting structures are of fundamental interest in materials science and the development of novel therapeutic agents. chemimpex.com The benzyl protecting group is advantageous as it is stable during various reaction steps but can be readily removed under specific conditions, such as catalytic hydrogenation, to reveal the carboxylic acid for further modification.

Biochemical Probes: Derivatives of ALA, including the benzyl ester, are also employed as biochemical probes to study the heme synthesis pathway. chemimpex.com By using modified substrates, researchers can investigate the mechanisms of enzymes involved in the pathway and explore how cellular metabolism is regulated. chemimpex.com

Structure

3D Structure

Properties

Molecular Formula |

C12H15NO3 |

|---|---|

Molecular Weight |

221.25 g/mol |

IUPAC Name |

benzyl 5-amino-4-oxopentanoate |

InChI |

InChI=1S/C12H15NO3/c13-8-11(14)6-7-12(15)16-9-10-4-2-1-3-5-10/h1-5H,6-9,13H2 |

InChI Key |

AFFZCQDLQIEQGB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)CCC(=O)CN |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for Benzyl 5 Amino 4 Oxopentanoate and Its Analogues

Established Synthetic Pathways to the Core Structure

The formation of the Benzyl (B1604629) 5-amino-4-oxopentanoate (B1257902) core structure can be achieved through several strategic approaches, primarily categorized as direct esterification and convergent synthesis.

Direct Esterification Approaches

Direct esterification of 5-amino-4-oxopentanoic acid is a straightforward method to obtain the benzyl ester. This typically involves the reaction of the carboxylic acid with benzyl alcohol in the presence of a suitable catalyst. One common method utilizes an acid catalyst, such as toluenesulfonic acid or methanesulfonic acid, to facilitate the esterification process. google.com.pg The benzyl ester modification can enhance the compound's utility in certain applications. cymitquimica.com For instance, the hydrochloride salt of Benzyl 5-amino-4-oxopentanoate is a versatile intermediate in the synthesis of various bioactive molecules. chemimpex.com

Another approach to direct esterification involves the use of coupling agents. Reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC) in the presence of 4-dimethylaminopyridine (B28879) (DMAP) can effectively promote the esterification between a carboxylic acid and an alcohol. asianpharmtech.com This method is often preferred for its mild reaction conditions.

| Starting Material | Reagents | Product | Reference |

| 5-amino-4-oxopentanoic acid | Benzyl alcohol, toluenesulfonic acid | This compound toluene (B28343) sulfonate | google.com.pg |

| 5-amino-4-oxopentanoic acid | Benzyl alcohol, methanesulfonic acid | This compound methanesulfonate | google.com.pg |

| Carboxylic acid | Benzyl alcohol, EDC, DMAP | Benzyl ester | asianpharmtech.com |

Convergent Synthesis from Precursor Molecules

Convergent synthesis offers a more flexible approach, allowing for the construction of the target molecule from smaller, pre-functionalized fragments. This strategy is particularly valuable for creating analogues with specific modifications.

A common convergent strategy involves the coupling of a protected glutamic acid derivative with another molecule. For example, a commercially available L-glutamic acid derivative, (4S)-5-(tert-butoxy)-4-[(tert-butoxycarbonyl)amino]-5-oxopentanoic acid, can serve as a key precursor. acs.orgnih.gov This precursor can be converted into an aldehyde and then condensed with a nitro compound to build the carbon skeleton. acs.orgnih.gov

Another convergent approach starts with the synthesis of (S)-2-amino-5-(benzyloxy)-5-oxopentanoic acid from D-Glutamic acid, benzyl alcohol, and boron trifluoride. google.com This intermediate can then be further elaborated to yield the desired product.

The synthesis of related structures, such as (R)-N-benzyl-5-methylhydroxy-piperidone, has been achieved through a diastereoselective aldol (B89426) reaction of (S)-methyl 5-(4-benzyl-2-oxooxazolidin-3-yl)-5-oxopentanoate with 1,3,5-trioxane. ntu.edu.sgntu.edu.sg This highlights the power of using chiral auxiliaries to control stereochemistry in a convergent synthesis.

| Precursor 1 | Precursor 2 | Key Reaction | Product | Reference |

| (4S)-5-(tert-butoxy)-4-[(tert-butoxycarbonyl)amino]-5-oxopentanoic acid | Nitro compound | Condensation | (+)-Deoxypyrrololine intermediate | acs.orgnih.gov |

| D-Glutamic acid | Benzyl alcohol, BF3 | Esterification | (S)-2-amino-5-(benzyloxy)-5-oxopentanoic acid | google.com |

| (S)-methyl 5-(4-benzyl-2-oxooxazolidin-3-yl)-5-oxopentanoate | 1,3,5-trioxane | Diastereoselective aldol reaction | (R)-N-benzyl-5-methylhydroxy-piperidone precursor | ntu.edu.sgntu.edu.sg |

Derivatization Strategies for Functional Group Modification

The functional groups of this compound—the amino, ketone, and ester moieties—provide multiple handles for further chemical modification, allowing for the synthesis of a diverse range of analogues.

Alkylation and Acylation Reactions at the Amino Moiety

The primary amino group is a common site for derivatization. N-alkylation can be achieved through reductive amination, where the amino group reacts with an aldehyde or ketone in the presence of a reducing agent like sodium borohydride. chimia.ch This method allows for the introduction of a wide variety of alkyl and benzyl groups. For instance, N-benzyl derivatives can be prepared using benzaldehyde. chimia.ch

Acylation of the amino group is another important modification. This is typically carried out using acyl chlorides or acid anhydrides in the presence of a base. researchgate.net Polyphosphoric acid can also be used to facilitate the Friedel-Crafts acylation of aromatic rings with aminocarboxylic acids, offering a route to introduce aryl ketone functionalities. researchgate.net The use of protecting groups, such as the benzyloxycarbonyl (Cbz) group, is crucial for selective acylation, especially in the context of peptide synthesis.

| Reaction Type | Reagents | Modification | Reference |

| Reductive Amination | Aldehyde/Ketone, NaBH4 | N-alkylation | chimia.ch |

| Acylation | Acyl chloride/Anhydride, Base | N-acylation | researchgate.net |

| Friedel-Crafts Acylation | Aromatic compound, Polyphosphoric acid | N-arylketone formation | researchgate.net |

| Cbz-protection | Benzyl chloroformate | N-protection |

Modifications at the Ketone and Ester Functionalities

The ketone group at the 4-position can undergo various transformations. For example, it can be a target for reduction to a secondary alcohol, which can introduce a new stereocenter. Biocatalytic reduction using dehydrogenases has been explored for related γ-keto acids. google.com

The benzyl ester can be modified to alter the compound's properties, such as lipophilicity. For instance, it can be replaced with methyl or tert-butyl esters. The benzyl ester is stable under certain conditions but can be removed by hydrogenation (H₂/Pd) or strong acids, allowing for selective deprotection. This contrasts with tert-butyl esters, which are cleaved with trifluoroacetic acid.

| Functional Group | Reaction Type | Reagents | Resulting Modification | Reference |

| Ketone | Reduction | Dehydrogenase | Secondary alcohol | google.com |

| Ester | Transesterification | Methyl or tert-butyl alcohol | Methyl or tert-butyl ester | |

| Benzyl Ester | Hydrogenolysis | H₂, Pd/C | Carboxylic acid | |

| Benzyl Ester | Acidolysis | Strong acid | Carboxylic acid | |

| tert-Butyl Ester | Acidolysis | Trifluoroacetic acid | Carboxylic acid |

Asymmetric Synthesis and Chiral Induction

Controlling the stereochemistry during the synthesis of this compound analogues is crucial, as the biological activity of chiral molecules is often dependent on their absolute configuration.

One effective strategy for asymmetric synthesis involves the use of a chiral auxiliary. For example, (S)-4-benzyloxazolidinone has been used to achieve a diastereoselective aldol reaction in the synthesis of a precursor to (R)-N-benzyl-5-methylhydroxy-piperidone. ntu.edu.sgntu.edu.sg This approach allows for the creation of a specific enantiomer in high purity. ntu.edu.sgntu.edu.sg

Another approach utilizes chiral starting materials from the "chiral pool." L-glutamic acid and its derivatives are common starting points for the enantioselective synthesis of related compounds. acs.orgnih.govmdpi.com For instance, a convergent synthesis of (+)-deoxypyrrololine starts from a commercially available L-glutamic acid derivative. acs.orgnih.gov

Furthermore, enzymatic resolutions and asymmetric transformations catalyzed by chiral metal-ligand complexes are powerful tools for achieving high enantioselectivity. ntu.edu.sg For instance, chemoenzymatic methods have been developed for the synthesis of enantiopure 4-amino-2-hydroxy acids from carbobenzyloxy (CBZ)-protected 4-amino-2-keto esters. acs.org

| Strategy | Key Feature | Example | Reference |

| Chiral Auxiliary | Diastereoselective reaction | (S)-4-benzyloxazolidinone in aldol reaction | ntu.edu.sgntu.edu.sg |

| Chiral Pool | Use of enantiopure starting materials | L-glutamic acid derivatives | acs.orgnih.govmdpi.com |

| Asymmetric Catalysis | Enzymatic resolution or chiral metal catalysts | Chemoenzymatic synthesis of 4-amino-2-hydroxy acids | acs.org |

Enantioselective Approaches to Stereoisomers

Achieving enantioselectivity in the synthesis of β-amino-γ-keto esters such as this compound can be approached through several modern synthetic strategies. These methods aim to control the formation of the chiral center at the C5 position.

One prominent strategy involves the use of chiral auxiliaries . These are chiral molecules that are temporarily incorporated into the substrate to direct a stereoselective reaction, after which they are removed. For the synthesis of β-amino acids and their derivatives, chiral α-methylbenzylamine has been successfully used. The reaction of a racemic ketone with a chiral amine can lead to the formation of an enantiomerically pure β-enamino ester intermediate, which can then be converted to the desired chiral β-amino acid derivative. hilarispublisher.com

Organocatalysis has emerged as a powerful tool for asymmetric synthesis. Chiral organocatalysts, such as those derived from cinchona alkaloids or prolinol ethers, can effectively catalyze Mannich-type reactions to produce enantiomerically enriched β-amino ketones and esters. bohrium.comnih.govmdpi.com For instance, a cinchona alkaloid-derived squaramide can catalyze the asymmetric decarboxylative Mannich addition of β-keto acids to imines, yielding α,α-disubstituted amino acid derivatives with high enantioselectivity. bohrium.com Similarly, sugar-based γ-amino alcohols have been employed as organocatalysts in asymmetric Michael additions to generate chiral adducts. clockss.org

Enzymatic resolution offers a green and highly selective alternative. Enzymes like lipases can selectively hydrolyze one enantiomer of a racemic mixture, allowing for the separation of the desired stereoisomer. For example, porcine liver esterase (PLE) has been used in the desymmetrization of α,α-disubstituted malonate diesters to produce chiral half-esters with high enantiomeric excess, which are precursors to α-quaternary amino acids. thieme-connect.com

| Method | Catalyst/Auxiliary | Key Transformation | Enantioselectivity (ee) |

| Chiral Auxiliary | (R)- or (S)-α-Methylbenzylamine | Diastereoselective formation of enamine | High |

| Organocatalysis | Cinchona alkaloid-derived squaramide | Asymmetric decarboxylative Mannich reaction | Good to excellent |

| Organocatalysis | Sugar-based γ-amino alcohol | Asymmetric Michael addition | Up to 84% |

| Enzymatic Resolution | Porcine Liver Esterase (PLE) | Desymmetrization of prochiral diesters | 43% to >98% |

Diastereoselective Synthesis and Separation

When a molecule contains more than one stereocenter, controlling the relative stereochemistry between them becomes crucial. Diastereoselective synthesis aims to produce a single diastereomer out of several possibilities.

In the context of substituted pentanoates, diastereoselectivity can be achieved through various means. For instance, the reduction of a keto group in a molecule that already contains a chiral center can be highly diastereoselective. The stereoselective reduction of methyl (4S)-4-(tert-butoxycarbonylamino)-3-oxopentanoate using Baker's yeast yields the corresponding (3R,4S)-erythro-4-Boc-amino-3-hydroxypentanoate. rsc.orgrsc.org This demonstrates the influence of the existing stereocenter at C4 on the stereochemical outcome of the reduction at C3.

Another approach is the cyclocondensation of chiral starting materials. The diastereoselective preparation of threo keto δ-lactones has been achieved through the cyclocondensation of N-Boc-protected D- and L-alaninal with 1-methoxy-1,3-bis(trimethylsiloxy)buta-1,3-diene, catalyzed by tin(II) chloride. rsc.orgrsc.org

Furthermore, crystallization-induced diastereoselective Mannich reactions can be employed. A three-component reaction between acetone, glyoxylic acid monohydrate, and (S)-(4-methoxyphenyl)ethylamine leads to the formation of a highly enantiomerically enriched α-amino-γ-oxopentanoic acid derivative as a single diastereomer. thieme-connect.com

Separation of diastereomers, if formed in a mixture, is often more straightforward than separating enantiomers. Techniques like flash column chromatography are commonly used to isolate the desired diastereomer. acs.org

Analogues of 5-Aminolevulinic Acid (5-ALA)

The modification of the 5-ALA scaffold is a key strategy to improve its pharmacokinetic and pharmacodynamic properties. This includes the introduction of fluorine atoms and the preparation of various ester and amide derivatives.

Design and Synthesis of Fluorinated Analogues

Fluorination of bioactive molecules is a well-established strategy in medicinal chemistry to enhance properties such as metabolic stability and binding affinity. The synthesis of fluorinated analogues of 5-ALA, such as 3-fluoro-5-aminolevulinic acid (3F-5-ALA), has been a subject of significant research. rsc.orgresearchgate.net

One synthetic approach to racemic 3F-5-ALA involves the electrophilic fluorination of an N-Cbz γ-amino-β-keto ester intermediate with reagents like Selectfluor, followed by decarboxylation. rsc.org Enantioselective syntheses of both (R)- and (S)-3F-5-ALA have also been developed. A notable strategy employs a Liebeskind–Srogl cross-coupling reaction as the key step, starting from either L- or D-aspartic acid to access the respective enantiomers. researchgate.net

The synthesis of fluorinated analogues often presents challenges, such as the potential for elimination reactions under basic conditions. To circumvent this, reaction conditions must be carefully controlled, often favoring neutral or slightly acidic media. researchgate.net

Preparation of Modified Pentanoates

Beyond fluorination, a wide array of modified pentanoates have been synthesized to create prodrugs of 5-ALA with enhanced properties. The most common modification is the esterification of the carboxylic acid group, which can improve lipophilicity and cellular uptake. hilarispublisher.comnih.govresearchgate.net

A variety of alcohols, including simple alkyl, branched-chain alkyl, and benzyl alcohols, have been used to prepare these esters. nih.gov The synthesis typically involves the reaction of N-protected 5-ALA with the corresponding alcohol under esterification conditions, such as using a carbodiimide (B86325) reagent like DCC or EDC with a DMAP catalyst. hilarispublisher.com

In addition to esters, other modifications include the synthesis of N-substituted analogues and the incorporation of other functional groups to alter the molecule's properties.

| Analogue Type | Modification | Synthetic Approach |

| Fluorinated | Introduction of fluorine at C3 | Electrophilic fluorination or Liebeskind-Srogl cross-coupling |

| Ester Prodrugs | Esterification of the carboxylic acid | N-protected 5-ALA with an alcohol and a coupling agent |

| N-Substituted | Modification of the amino group | Reductive amination or use of N-substituted starting materials |

Advanced Synthetic Techniques

The synthesis of complex molecules like this compound and its analogues often requires the use of sophisticated synthetic techniques to ensure high yields and purity.

Utilization of Protecting Groups in Complex Syntheses

Protecting groups are essential tools in multi-step organic synthesis to temporarily mask reactive functional groups and prevent unwanted side reactions. In the synthesis of this compound and its analogues, the amino and carboxylic acid functionalities often require protection.

Commonly used amine protecting groups include the benzyloxycarbonyl (Cbz) and the tert-butoxycarbonyl (Boc) groups. The Cbz group is typically introduced using benzyl chloroformate (Cbz-Cl) and can be removed by catalytic hydrogenation. The Boc group is installed using di-tert-butyl dicarbonate (B1257347) (Boc₂O) and is cleaved under acidic conditions, for example, with trifluoroacetic acid (TFA). rsc.org

The choice of protecting groups is critical and is guided by their stability to the reaction conditions employed in subsequent steps and the orthogonality of their deprotection conditions. Orthogonal protecting groups allow for the selective removal of one group in the presence of others, which is crucial in complex syntheses.

| Protecting Group | Functional Group Protected | Introduction Reagent | Deprotection Condition |

| Benzyloxycarbonyl (Cbz) | Amine | Benzyl chloroformate (Cbz-Cl) | Catalytic hydrogenation (H₂/Pd-C) |

| tert-Butoxycarbonyl (Boc) | Amine | Di-tert-butyl dicarbonate (Boc₂O) | Acid (e.g., Trifluoroacetic acid) |

| Benzyl (Bn) | Carboxylic Acid/Alcohol | Benzyl bromide | Catalytic hydrogenation (H₂/Pd-C) |

| tert-Butyl (tBu) | Carboxylic Acid | Isobutylene or tert-butanol | Acid (e.g., Trifluoroacetic acid) |

Mechanistic Considerations in Key Reaction Steps

The synthesis of this compound and its analogues involves several critical transformations, each with a distinct reaction mechanism. Understanding these mechanisms is crucial for optimizing reaction conditions and achieving desired product yields and purity. The key reaction steps typically include the formation of a β-keto ester, often via a Claisen-type condensation, and the strategic use of protecting groups, which necessitates subsequent deprotection steps.

Claisen-Type Condensation for β-Keto Ester Formation

A fundamental step in the synthesis of the 5-amino-4-oxopentanoate core structure is the formation of the β-keto ester moiety. This is commonly achieved through a Claisen condensation or a related acylation reaction. The general mechanism for a Claisen condensation involves the base-mediated condensation of two ester molecules. libretexts.orgmasterorganicchemistry.com

The reaction proceeds through the following key mechanistic steps:

Enolate Formation: An alkoxide base, chosen to match the alkoxy group of the ester to prevent transesterification, removes an α-hydrogen from one of the ester molecules. This deprotonation results in the formation of a nucleophilic ester enolate ion. libretexts.orgpressbooks.pub

Nucleophilic Attack: The newly formed ester enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of a second ester molecule. This addition reaction leads to the formation of a tetrahedral alkoxide intermediate. libretexts.org

Elimination of Leaving Group: The tetrahedral intermediate is unstable and collapses, reforming the carbonyl double bond and eliminating the alkoxide leaving group. This step results in the formation of the β-keto ester product. libretexts.org

Protonation: A final acidic workup is required to protonate the stabilized enolate and yield the neutral β-keto ester product. libretexts.org

| Step | Description | Key Intermediates |

| 1 | Enolate Formation | Ester Enolate |

| 2 | Nucleophilic Attack | Tetrahedral Alkoxide |

| 3 | Elimination | β-Keto Ester |

| 4 | Deprotonation | Stabilized Enolate |

| 5 | Protonation | Final Product |

Carbodiimide-Mediated Amide Bond Formation

In some synthetic strategies, particularly for creating analogues, an amide bond is formed using a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). This is a "zero-length" crosslinker, meaning no part of the EDC molecule is incorporated into the final product. thermofisher.com The mechanism involves the activation of a carboxylic acid to facilitate its reaction with a primary amine. creative-proteomics.comtaylorandfrancis.com

The mechanistic pathway for EDC-mediated coupling is as follows:

Activation of Carboxylic Acid: EDC reacts with a carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is essentially an activated ester with a good leaving group. This reaction is most efficient in acidic conditions (pH 4.5-5.5). thermofisher.comtaylorandfrancis.comnih.gov

Nucleophilic Attack by Amine: A primary amine in the reaction mixture then acts as a nucleophile, attacking the carbonyl carbon of the O-acylisourea intermediate. thermofisher.com

Amide Bond Formation and Byproduct Release: The tetrahedral intermediate formed in the previous step rearranges, leading to the formation of a stable amide bond. An isourea byproduct is released, which is soluble in aqueous media. thermofisher.comtaylorandfrancis.com

A potential side reaction is the hydrolysis of the O-acylisourea intermediate, which regenerates the carboxylic acid and reduces the efficiency of the coupling reaction. creative-proteomics.com Another undesired pathway involves the rearrangement of the intermediate to a stable N-acylurea, which is a common side product when an excess of EDC is used. nih.gov

Acid-Catalyzed Esterification (Fischer-Speier Esterification)

The introduction of the benzyl ester group can be accomplished via Fischer-Speier esterification, which involves reacting the carboxylic acid with benzyl alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. mdpi.comwikipedia.org

The mechanism of Fischer-Speier esterification is a series of equilibrium steps:

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. wikipedia.orgbyjus.com

Nucleophilic Attack by Alcohol: The lone pair of electrons on the oxygen of benzyl alcohol attacks the activated carbonyl carbon, forming a tetrahedral intermediate, specifically an oxonium ion. wikipedia.orgbyjus.com

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups of the tetrahedral intermediate. This transfer creates a good leaving group (water). byjus.com

Elimination of Water: The intermediate loses a molecule of water, and the resulting resonance-stabilized carbocation is deprotonated. wikipedia.org

Deprotonation: A base (such as water or the alcohol) removes the proton from the carbonyl oxygen to regenerate the acid catalyst and form the final benzyl ester product. byjus.com

Because all steps are reversible, the reaction is typically driven to completion by using an excess of the alcohol or by removing water as it is formed. byjus.com

Amine Deprotection Mechanisms

The synthesis of this compound requires the initial protection of the amino group to prevent unwanted side reactions. Common protecting groups include the tert-butoxycarbonyl (Boc) group or the benzyloxycarbonyl (Cbz) group. masterorganicchemistry.compeptide.com The final step in the synthesis is the removal of this protecting group.

Boc Group Deprotection: The Boc group is typically removed under strong acidic conditions, commonly using trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM). jkchemical.comnih.gov

The mechanism proceeds as follows:

Protonation: The carbamate (B1207046) oxygen is protonated by the strong acid (TFA). masterorganicchemistry.comcommonorganicchemistry.com

Formation of Carbamic Acid and Cation: The protonated intermediate fragments, losing a stable tert-butyl cation to form a carbamic acid. masterorganicchemistry.comcommonorganicchemistry.com

Decarboxylation: The carbamic acid is unstable and readily undergoes decarboxylation, releasing carbon dioxide gas and yielding the free amine. masterorganicchemistry.comcommonorganicchemistry.com

Protonation of the Amine: Under the acidic conditions, the newly formed amine is protonated, resulting in the formation of the corresponding ammonium (B1175870) salt. commonorganicchemistry.com

| Step | Description | Key Intermediates/Products |

| 1 | Protonation of Carbonyl | Protonated Carbamate |

| 2 | Fragmentation | tert-butyl cation, Carbamic Acid |

| 3 | Decarboxylation | Free Amine, Carbon Dioxide |

| 4 | Final Protonation | Ammonium Salt |

Cbz Group Deprotection: The Cbz group is stable to acidic and basic conditions but is readily cleaved by catalytic hydrogenation (e.g., using H₂ gas with a palladium on carbon catalyst). This process is a type of hydrogenolysis. The benzyl C-O bond is weak and susceptible to cleavage by this method, resulting in the formation of toluene and the carbamic acid, which, as with the Boc deprotection, decarboxylates to give the free amine. masterorganicchemistry.compeptide.com

Applications in Advanced Organic Synthesis

Role as a Versatile Building Block in Complex Molecule Construction

The strategic placement of reactive functional groups within Benzyl (B1604629) 5-amino-4-oxopentanoate (B1257902) positions it as an ideal starting material or intermediate for the synthesis of intricate molecules. Its utility spans the creation of key fragments for larger structures and as a precursor for compounds with inherent biological activity.

In the realm of pharmaceutical development, the synthesis of complex active pharmaceutical ingredients (APIs) often relies on the use of specialized building blocks. Benzyl 5-amino-4-oxopentanoate serves as a valuable precursor for various pharmaceutical intermediates. The primary amine can be readily derivatized, the ketone functionality allows for the formation of new carbon-carbon or carbon-heteroatom bonds, and the benzyl ester provides a stable protecting group for the carboxylic acid that can be removed under specific conditions. This allows for the sequential and controlled modification of the molecule, enabling the construction of elaborate structures that are central to the core of many therapeutic agents.

While specific examples directly citing this compound in the synthesis of marketed drugs are not extensively documented in publicly available literature, its structural motifs are present in various classes of pharmaceuticals. The γ-amino acid backbone, for instance, is a key feature in several neurologically active compounds. The ability to introduce chirality at or near the ketone or amine centers further enhances its utility in creating stereospecific drug candidates.

Beyond its role in constructing larger pharmaceutical agents, this compound itself can be seen as a precursor to smaller bioactive compounds. The term "bioactive" refers to a substance that has a biological effect. The structural elements of this compound are amenable to transformations that can lead to molecules with potential therapeutic properties.

For example, the 1,4-dicarbonyl relationship (when considering the ester as a masked carboxylic acid) is a precursor to various heterocyclic systems, such as pyrroles and pyridazines, which are common scaffolds in bioactive molecules. Furthermore, modifications of the amino and keto groups can lead to derivatives with potential applications as enzyme inhibitors or receptor modulators. The development of novel bioactive compounds often involves the screening of libraries of structurally diverse small molecules, and derivatives of this compound could serve as valuable additions to such collections.

| Precursor Application | Potential Bioactive Scaffold | Rationale |

| Pharmaceutical Intermediate | γ-Aminobutyric acid (GABA) analogs | The γ-amino acid structure is central to GABAergic neurotransmission. |

| Bioactive Compound Precursor | Substituted Pyrroles | The aminoketone functionality can undergo Paal-Knorr type cyclizations. |

| Bioactive Compound Precursor | Pyridazinone Derivatives | Reaction of the keto-ester with hydrazine (B178648) derivatives can yield this scaffold. |

Integration into Peptide Chemistry

The interface of amino acid chemistry and peptide science provides another significant avenue for the application of this compound. Its structure as a non-proteinogenic γ-amino acid with a protected C-terminus allows for its seamless integration into peptide synthesis methodologies.

In peptide synthesis, protecting groups are crucial for preventing unwanted side reactions. The benzyl ester in this compound serves as a common and effective protecting group for the carboxylic acid. In Boc-based solid-phase peptide synthesis (SPPS), benzyl esters are frequently used for the side chains of acidic amino acids like aspartic acid and glutamic acid. peptide.com This protection is stable to the mildly acidic conditions used for Boc deprotection but can be removed during the final cleavage from the resin with strong acids like hydrogen fluoride (B91410) (HF). The use of a C-terminal benzyl ester can also act as a stabilized precursor for on-resin peptide ligation, a technique used to synthesize long peptides and proteins. ccspublishing.org.cn

The amine group of this compound can be protected with standard N-terminal protecting groups like Fmoc or Boc, allowing it to be used as a building block in both major SPPS strategies. The incorporation of this γ-amino acid into a peptide sequence can induce specific secondary structures or provide resistance to enzymatic degradation.

The conjugation of peptides with other molecules is a widely used strategy to enhance their therapeutic properties, such as stability, targeting, and cellular uptake. nih.gov this compound can be utilized to create unique peptide derivatives and conjugates.

| Peptide Chemistry Application | Key Feature Utilized | Outcome |

| Peptide Synthesis | Benzyl Ester (C-terminus protection) | Stable protection during chain elongation, allows for controlled deprotection. peptide.com |

| Peptide Synthesis | Free Amine (once N-protected) | Enables incorporation into peptide chains via standard coupling methods. |

| Peptide Derivatives | Ketone Functionality | Site-specific conjugation via oxime or hydrazone formation. |

| Peptide Conjugates | Deprotected Carboxylic Acid | Point of attachment for other molecules or for modifying physicochemical properties. |

Development of Specific Chemical Scaffolds

A chemical scaffold is the core structure of a molecule to which various functional groups can be attached. This compound is an attractive starting material for the synthesis of diverse chemical scaffolds, particularly heterocyclic systems, which are prevalent in medicinal chemistry.

The combination of the amine, ketone, and ester functionalities within the same molecule allows for a variety of cyclization reactions. For instance, intramolecular condensation between the amine and the ketone could lead to the formation of cyclic imines or, after reduction, substituted pyrrolidines. Alternatively, reaction with external reagents can lead to the construction of more complex heterocyclic systems. The reaction of β-ketonitriles (structurally related to the keto-ester portion) with hydrazines is a common method for synthesizing 5-aminopyrazoles, a class of compounds with significant biological and medicinal properties. beilstein-journals.org Similarly, the functionalities present in this compound could be harnessed to produce a range of other five- and six-membered heterocyclic scaffolds. The diversity-oriented synthesis (DOS) approach, which aims to create libraries of structurally diverse molecules, often utilizes versatile building blocks like amino acetophenones to generate a wide range of natural product analogs. mdpi.com

Synthesis of Pyrazolo[1,5-a]pyrimidin-3-carboxamides

This compound serves as a key building block in the synthesis of pyrazolo[1,5-a]pyrimidine (B1248293) scaffolds, which are of significant interest in medicinal chemistry due to their diverse biological activities. The reaction typically involves the condensation of a 5-aminopyrazole derivative with a β-ketoester, such as this compound. beilstein-journals.orgnih.govnih.gov

The general mechanism proceeds through an initial nucleophilic attack of the exocyclic amino group of the 5-aminopyrazole onto the ketone carbonyl of the β-ketoester. This is followed by an intramolecular cyclization, where the endocyclic nitrogen of the pyrazole (B372694) attacks the ester carbonyl, leading to the formation of the fused pyrimidine (B1678525) ring. Subsequent dehydration results in the aromatic pyrazolo[1,5-a]pyrimidine core. The presence of the benzyl ester in the starting material allows for further functionalization at this position in the final product.

| Reactant 1 | Reactant 2 | Product Class |

| 5-Aminopyrazole Derivative | This compound | Pyrazolo[1,5-a]pyrimidine |

Formation of Dendritic Conjugates

This compound and other esters of 5-aminolevulinic acid are utilized in the construction of dendritic macromolecules, which have applications in areas such as drug delivery and photodynamic therapy (PDT). nih.govresearchgate.netnih.govrsc.org In the context of PDT, dendrimers functionalized with multiple ALA ester units can deliver a high payload of the photosensitizer precursor to target cells. nih.govresearchgate.net

The formation of these dendritic conjugates involves the covalent attachment of this compound to a dendritic core. The linkage is typically formed through an ester or amide bond. For instance, the carboxylic acid of a protected 5-aminolevulinic acid can be activated and reacted with hydroxyl or amino groups on the periphery of a dendrimer core. A common method for this conjugation is the use of coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). acs.org This results in a macromolecule with multiple this compound units radiating from a central core. The benzyl ester can then be deprotected if necessary for the final application.

| Dendrimer Core Functional Groups | Coupling Reagent | Linkage Type |

| Hydroxyl (-OH) or Amino (-NH₂) | N,N'-Dicyclohexylcarbodiimide (DCC) / 4-Dimethylaminopyridine (DMAP) | Ester or Amide |

Conclusion

Recapitulation of Key Research Contributions

Research on Benzyl (B1604629) 5-amino-4-oxopentanoate (B1257902) has primarily focused on its role as a more lipophilic prodrug of 5-aminolevulinic acid (ALA) for applications in photodynamic therapy (PDT) and fluorescence-guided surgery. Key contributions include its synthesis via Fischer esterification and the understanding that its increased lipophilicity can lead to enhanced cellular uptake and subsequent conversion to the photosensitizer protoporphyrin IX (PpIX) in tumor cells. rsc.org Studies have demonstrated its potential to induce PpIX accumulation, which is the cornerstone of its therapeutic and diagnostic applications. echemi.com The understanding of its metabolic activation through enzymatic hydrolysis to release ALA has been a crucial aspect of its development as a prodrug.

Unresolved Questions and Emerging Avenues of Inquiry

Despite the progress, several questions remain. The precise mechanisms and efficiency of its transport across different cell types compared to ALA and other ALA esters warrant further investigation. While the primary metabolic pathway is ester hydrolysis, the potential for other metabolic transformations of the benzyl moiety and their implications are not fully elucidated.

Emerging avenues of inquiry include the development of more targeted delivery systems for Benzyl 5-amino-4-oxopentanoate to further improve its selectivity for cancer cells and minimize off-target effects. Additionally, its potential in combination therapies, for instance with other anticancer agents, is an area of active research. Further exploration of its utility in the synthesis of novel porphyrin-based photosensitizers and as a versatile building block in medicinal chemistry could open up new therapeutic possibilities. The optimization of its formulation to enhance stability and bioavailability also remains an important area for future research.

Theoretical and Computational Studies

Quantum Chemical Calculations (e.g., DFT studies)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the fundamental properties of a molecule.

The flexibility of the pentanoate chain in Benzyl (B1604629) 5-amino-4-oxopentanoate (B1257902) allows it to adopt multiple conformations. The study of γ-amino acids, such as GABA, has shown that their conformation is highly sensitive to the surrounding environment, existing in either folded or extended forms. researchgate.net For Benzyl 5-amino-4-oxopentanoate, the bulky benzyl group would likely impose significant steric constraints, influencing the preferred three-dimensional arrangement of the molecule. Theoretical studies on γ-aminoxy peptides have demonstrated the formation of stable hydrogen-bonded structures, a phenomenon that could also be relevant for the self-association or receptor binding of this compound. nih.gov

Furthermore, the presence of the 4-oxo group adjacent to the ester gives rise to the possibility of keto-enol tautomerism. Computational studies on similar β-keto esters are frequently employed to determine the relative stabilities of the tautomeric forms and the energetic barrier for their interconversion. mdpi.com

Table 1: Computational Methods for Conformational and Tautomeric Analysis of Related Molecules

| Computational Method | Application | Key Findings for Related Structures |

| Density Functional Theory (DFT) | Geometry optimization and energy calculations of different conformers and tautomers. | Identification of low-energy conformers and prediction of the dominant tautomeric form in various environments. |

| Ab initio methods | High-accuracy energy calculations for benchmarking DFT results. | Refined understanding of the subtle energetic differences between molecular states. |

| Molecular Mechanics (MM) | Rapid conformational searching of flexible molecules. | Exploration of a wide range of possible conformations to identify candidates for higher-level calculations. |

DFT calculations can map the electron distribution within this compound, providing insights into its reactivity. mdpi.com The calculation of molecular orbitals (HOMO and LUMO) and electrostatic potential surfaces helps to identify nucleophilic and electrophilic sites. For instance, the nitrogen of the amino group is expected to be a primary nucleophilic center, while the carbonyl carbons are potential electrophilic sites.

Reactivity descriptors derived from conceptual DFT, such as Fukui functions, can offer a more quantitative prediction of local reactivity, highlighting the atoms most susceptible to attack by various reagents. mdpi.com

Molecular Modeling and Docking Simulations

Molecular modeling techniques are essential for predicting how a molecule like this compound might interact with biological macromolecules.

This compound is a derivative of 5-aminolevulinic acid (ALA), a precursor in the biosynthesis of protoporphyrin IX (PpIX), which is utilized in photodynamic therapy. nih.govnih.gov The cellular uptake of ALA and its esters is a critical step. piel-l.org While specific docking studies for the benzyl ester are not reported, it is known that the lipophilicity of the ester group, in this case conferred by the benzyl moiety, can significantly influence membrane permeability and interaction with cellular transport proteins. nih.gov

Molecular docking simulations could be employed to predict the binding orientation of this compound within the active site of enzymes involved in the heme synthesis pathway or with amino acid transporters. piel-l.org Such studies would be crucial in rationalizing its biological activity relative to ALA and other esters.

Following docking, a detailed analysis of the interactions between the ligand and the protein target can be performed. This would involve identifying key interactions such as:

Hydrogen bonds: between the amino and carbonyl groups of the ligand and polar residues in the protein.

Hydrophobic interactions: involving the benzyl group and nonpolar pockets of the protein.

Electrostatic interactions: between charged or polar groups.

Understanding these interactions is fundamental to explaining the binding affinity and specificity of the molecule.

Table 2: Molecular Modeling Approaches for Ligand-Protein Interaction Studies

| Technique | Purpose | Expected Insights for this compound |

| Molecular Docking | Predict the preferred binding pose of the molecule within a protein's active site. | Identification of key interacting residues and the overall binding orientation with relevant biological targets. |

| Molecular Dynamics (MD) Simulations | Simulate the dynamic behavior of the ligand-protein complex over time. | Assessment of the stability of the predicted binding mode and characterization of conformational changes upon binding. |

| Free Energy Calculations | Estimate the binding affinity of the ligand for the protein. | Quantitative prediction of the strength of the ligand-protein interaction. |

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR represents a powerful approach in drug discovery to correlate the chemical structures of a series of compounds with their biological activities. frontiersin.org Should a series of related 5-amino-4-oxopentanoate esters with varying biological activities be synthesized, a QSAR model could be developed. nih.gov

In such a study, molecular descriptors for each compound, including electronic, steric, and hydrophobic parameters, would be calculated. These descriptors would then be used to build a mathematical model that predicts the biological activity. For this compound, descriptors such as the partition coefficient (logP), molar refractivity, and various topological and quantum-chemical parameters would be relevant. A robust QSAR model could then be used to predict the activity of novel, unsynthesized derivatives, thereby streamlining the drug design process. frontiersin.org

Correlation of Structural Features with Biological Activity

A thorough analysis of the structure-activity relationships for this compound is currently impeded by the absence of published research. Such studies typically involve synthesizing a series of analogues and evaluating their biological effects to determine which parts of the molecule are essential for its activity. Key structural features of this compound that would be of interest in a hypothetical SAR study include:

The Benzyl Ester Group: This lipophilic group is expected to influence the compound's solubility, membrane permeability, and metabolic stability. Comparative studies with other esters (e.g., methyl, ethyl) would be necessary to quantify its impact on biological activity.

The Aminoketone Moiety: The 5-amino-4-oxo functionality is critical for the biological activity of ALA-related compounds. Modifications to this part of the molecule would likely have a profound effect on its mechanism of action.

The Pentanoate Chain: The length and flexibility of the carbon chain are also important determinants of how the molecule interacts with its biological targets.

Without experimental data from such studies, any discussion on the correlation of this compound's structural features with its biological activity would be purely speculative.

Computational Design of Novel Derivatives

The computational design of novel derivatives of this compound would typically follow the identification of a validated biological target and an understanding of its binding site. Techniques such as molecular docking and quantitative structure-activity relationship (QSAR) modeling are powerful tools for this purpose.

A hypothetical workflow for the computational design of novel derivatives would involve:

Target Identification and Validation: Identifying the specific enzyme or receptor with which this compound interacts.

Binding Site Characterization: Determining the three-dimensional structure of the binding site, often through X-ray crystallography or homology modeling.

Molecular Docking: Simulating the interaction of this compound and its potential derivatives with the identified binding site to predict binding affinity and orientation.

QSAR Model Development: Building a mathematical model that relates the structural properties of a series of compounds to their biological activity. This model can then be used to predict the activity of new, unsynthesized molecules.

Given the lack of publicly available information on the specific biological targets and SAR of this compound, the foundation for computational design of novel derivatives is not yet established. Future research in this area is needed to unlock the therapeutic potential of this class of molecules.

Future Research Directions and Translational Potential

Exploration of Novel Synthetic Routes and Green Chemistry Approaches

The pursuit of more efficient, sustainable, and cost-effective methods for synthesizing Benzyl (B1604629) 5-amino-4-oxopentanoate (B1257902) is a key area for future research. While traditional esterification methods are effective, they often involve hazardous reagents and generate significant waste. The development of novel synthetic strategies, particularly those aligned with the principles of green chemistry, is paramount.

Future investigations are expected to focus on several innovative approaches:

Enzymatic and Biocatalytic Synthesis: The use of enzymes, such as lipases, as catalysts for the esterification of 5-aminolevulinic acid with benzyl alcohol presents a promising green alternative. mdpi.com Biocatalysis offers high selectivity under mild reaction conditions, reducing the need for protecting groups and minimizing by-product formation. Research in this area would involve screening for robust enzymes that can efficiently catalyze this specific transformation and optimizing reaction parameters for industrial-scale production.

Flow Chemistry: Continuous flow synthesis offers numerous advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for higher yields and purity. escholarship.orgnih.gov Developing a continuous flow process for the synthesis of Benzyl 5-amino-4-oxopentanoate could lead to a more streamlined and economically viable manufacturing process.

Microwave- and Ultrasound-Assisted Synthesis: These energy-efficient techniques can significantly accelerate reaction times and improve yields in organic synthesis. lew.ronih.gov Exploring microwave- and ultrasound-assisted esterification could provide rapid and efficient routes to this compound, contributing to greener synthetic protocols by reducing energy consumption and reaction times. rsc.orgnih.govresearchgate.net

Sustainable Solvents and Catalysts: A shift towards the use of biodegradable and non-toxic solvents and recyclable catalysts is a core tenet of green chemistry. scispace.comrsc.org Future synthetic strategies will likely explore the use of bio-based solvents and solid acid catalysts to replace traditional volatile organic compounds and corrosive acids, thereby reducing the environmental impact of the synthesis. rsc.org

A comparative overview of potential synthetic approaches is presented in Table 1.

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Enzymatic Synthesis | High selectivity, mild conditions, reduced waste | Enzyme screening and optimization |

| Flow Chemistry | Improved safety, scalability, and efficiency | Reactor design and process optimization |

| Microwave/Ultrasound | Rapid reaction times, increased yields | Optimization of irradiation parameters |

| Green Solvents/Catalysts | Reduced environmental impact, recyclability | Identification of effective and sustainable materials |

Development of Advanced Analogues with Enhanced Bioactivity

The benzyl moiety in this compound enhances its lipophilicity, which is a critical factor for improved cellular penetration compared to the hydrophilic nature of ALA. nih.gov However, the potential for creating advanced analogues with even greater bioactivity remains a fertile ground for research. The design of such analogues will likely be guided by a deeper understanding of structure-activity relationships (SAR).

Future research in this domain will likely involve:

Substitution on the Benzyl Ring: Introducing various substituents (e.g., electron-donating or electron-withdrawing groups) onto the phenyl ring of the benzyl group could modulate the electronic properties and lipophilicity of the molecule. This could, in turn, influence its interaction with cell membranes and esterase enzymes responsible for hydrolyzing the ester to release ALA. A systematic study of these substitutions would provide valuable SAR data to optimize bioactivity.

Bio-conjugation: Linking this compound to targeting moieties such as antibodies, peptides, or other small molecules could enhance its selective delivery to cancer cells, thereby increasing the therapeutic window and reducing off-target effects.

Dendrimeric Structures: The incorporation of this compound into dendrimeric structures could allow for the delivery of multiple prodrug molecules per dendrimer, potentially leading to a higher intracellular concentration of ALA and consequently, PpIX. nih.gov

Fluorinated Analogues: The introduction of fluorine atoms can significantly alter the metabolic stability and pharmacokinetic properties of a molecule. The synthesis and evaluation of fluorinated analogues of this compound could lead to compounds with improved in vivo performance.

Table 2 outlines potential strategies for developing advanced analogues.

| Analogue Strategy | Rationale for Enhanced Bioactivity |

| Benzyl Ring Substitution | Modulate lipophilicity and electronic properties |

| Bio-conjugation | Targeted delivery to specific cell types |

| Dendrimeric Formulations | Increased prodrug payload per delivery vehicle |

| Fluorination | Improved metabolic stability and pharmacokinetics |

Deeper Elucidation of Biochemical Mechanisms and Pathways

While it is understood that this compound acts as a prodrug for ALA, which is then converted to the photosensitizer PpIX through the heme synthesis pathway, a more profound understanding of its specific biochemical journey is needed. rsc.orgmdpi.commdpi.com

Future research should aim to:

Characterize Cellular Uptake and Efflux: Detailed studies are required to identify the specific transporters involved in the uptake and efflux of this compound in different cell types. Understanding these transport mechanisms could lead to strategies for overcoming drug resistance and enhancing selective accumulation in tumor cells.

Identify Key Esterases: The enzymatic hydrolysis of the benzyl ester to release ALA is a critical activation step. Identifying the specific intracellular esterases responsible for this conversion and understanding their expression levels in cancerous versus healthy tissues could provide insights into the selectivity of the prodrug.

Map Subcellular Localization: Investigating the subcellular localization of this compound and the subsequent accumulation of PpIX is crucial. Understanding where PpIX accumulates within the cell (e.g., mitochondria, endoplasmic reticulum) can help in predicting the primary mechanisms of cell death upon photoactivation and in designing more effective treatment protocols.

Metabolomic and Proteomic Profiling: Employing advanced analytical techniques such as metabolomics and proteomics can provide a comprehensive view of the cellular response to this compound treatment. This could reveal novel metabolic pathways affected by the compound and identify potential biomarkers for treatment response.

Synergistic Applications in Advanced Biological Research

The potential of this compound extends beyond its standalone application in PDT. Exploring its synergistic effects with other therapeutic modalities could unlock new and more effective treatment strategies.

Promising areas for future research include:

Combination with Chemotherapy: Investigating the combination of this compound-mediated PDT with conventional chemotherapeutic agents could lead to synergistic anti-cancer effects. PDT could potentially enhance the permeability of tumor tissue to chemotherapeutic drugs or induce cellular changes that sensitize cancer cells to their cytotoxic effects.

Synergy with Immunotherapy: The inflammatory response triggered by PDT can stimulate an anti-tumor immune response. Combining this compound-based PDT with immune checkpoint inhibitors or other immunotherapies could create a powerful synergistic effect, leading to both local tumor destruction and a systemic, long-lasting anti-tumor immunity.

Sonodynamic Therapy: Similar to PDT, sonodynamic therapy (SDT) utilizes a sensitizer (B1316253) that is activated by ultrasound to generate reactive oxygen species. nih.gov Given that ultrasound can penetrate deeper into tissues than light, exploring the use of this compound as a sonosensitizer could expand its therapeutic applications to deeper-seated tumors. nih.gov

Image-Guided Therapy: The fluorescence of the accumulated PpIX can be utilized for photodiagnosis to delineate tumor margins. Research into advanced imaging techniques that can precisely quantify PpIX levels in real-time could enable more accurate tumor visualization and personalized light dosimetry during PDT, thereby optimizing the therapeutic outcome.

The exploration of these future research directions holds the promise of refining and expanding the therapeutic utility of this compound, potentially leading to more effective and personalized treatments for a range of diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.